jw55

Catalog No.
S548300
CAS No.
664993-53-7
M.F
C25H26N2O5
M. Wt
434.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
jw55

CAS Number

664993-53-7

Product Name

jw55

IUPAC Name

N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C25H26N2O5/c1-30-21-10-6-19(7-11-21)25(12-15-31-16-13-25)17-26-23(28)18-4-8-20(9-5-18)27-24(29)22-3-2-14-32-22/h2-11,14H,12-13,15-17H2,1H3,(H,26,28)(H,27,29)

InChI Key

ZJZWZIXSGNFWQQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

solubility

Soluble in DMSO, not in water

Synonyms

JW55; JW-55; JW 55.

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

The exact mass of the compound N-(4-(((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)phenyl)furan-2-carboxamide is 434.18417 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of furans in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

JW55 is a chemical compound recognized for its role as an inhibitor of the PARP (Poly ADP-ribose polymerase) domain of tankyrase 1 and tankyrase 2. The compound is classified under the CAS number 664993-53-7 and is noted for its high purity, often exceeding 99% in HPLC analyses. JW55 plays a significant role in the Wnt/beta-catenin signaling pathway, primarily by stabilizing Axin2 and promoting the degradation of beta-catenin, which is crucial in various cellular processes including cell proliferation and differentiation .

  • Literature Review

    A search of scientific databases including SciFinder and PubMed Central yielded no publications directly referencing this particular molecule. This suggests that the compound is either very new or has not been extensively studied yet.

  • Structural Analysis

    Based on the chemical structure, N-(4-(((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)phenyl)furan-2-carboxamide contains several functional groups that might be of interest for researchers. These include:

    • Furan ring: Furan rings are found in many biologically active molecules .
    • Carboxamide group: Carboxamide groups are common functional groups in pharmaceuticals and can participate in hydrogen bonding with biological targets .
    • Methoxy group: Methoxy groups can affect the solubility and biological properties of molecules .

The primary chemical reaction involving JW55 is its binding to the PARP domain of tankyrases. This inhibition leads to the stabilization of Axin2, a negative regulator of the Wnt signaling pathway. The interaction results in decreased levels of beta-catenin, thereby affecting downstream signaling events. The specific inhibitory constants (IC50) for JW55 against tankyrase 1 and tankyrase 2 are reported to be approximately 1.9 µM and 0.83 µM, respectively .

JW55 exhibits significant biological activity as a Wnt/beta-catenin pathway inhibitor. By inhibiting tankyrases, it alters cellular signaling cascades that are vital for developmental processes and cancer progression. The compound has been shown to affect various cellular functions such as:

  • Cell Proliferation: Reduces the growth of certain cancer cell lines by modulating Wnt signaling.
  • Apoptosis: Induces programmed cell death in cells with aberrant Wnt signaling.
  • Differentiation: Influences stem cell differentiation by affecting the balance of beta-catenin levels .

The synthesis of JW55 involves several steps typically centered around organic synthesis techniques. While specific synthetic routes are proprietary or not extensively detailed in public literature, general methods may include:

  • Starting Materials: Utilization of commercially available precursors that contain necessary functional groups.
  • Reactions: Employing standard organic reactions such as amination, acylation, or cyclization to construct the core structure of JW55.
  • Purification: Following synthesis, purification techniques like chromatography are employed to isolate JW55 with high purity levels.

For precise synthetic pathways, specialized literature or patents may provide detailed methodologies.

JW55 has several notable applications in research and potential therapeutic areas:

  • Cancer Research: As a Wnt/beta-catenin inhibitor, it is used to study tumorigenesis related to aberrant Wnt signaling.
  • Regenerative Medicine: Investigated for its role in stem cell differentiation and tissue regeneration.
  • Drug Development: Explored as a lead compound for developing therapeutics targeting Wnt-related cancers .

Interaction studies involving JW55 primarily focus on its binding affinity to tankyrases and its downstream effects on beta-catenin levels. These studies often utilize techniques such as:

  • Surface Plasmon Resonance (SPR): To measure binding kinetics between JW55 and tankyrases.
  • Cellular Assays: To evaluate the biological effects on cell lines expressing different levels of Wnt signaling components.
  • In Vivo Models: To assess the efficacy and safety profile in animal models of cancer .

Several compounds exhibit similar mechanisms or structural characteristics to JW55. Below is a comparison highlighting their uniqueness:

Compound NameMechanismUnique Features
XAV939Tankyrase InhibitorMore potent than JW55 but less selective for tankyrases.
IWP-2Wnt Pathway InhibitorPrimarily inhibits Wnt secretion rather than directly targeting tankyrases.
C59Tankyrase InhibitorSelective for tankyrase 1; different binding profile compared to JW55.
FH535Dual Wnt/beta-catenin InhibitorTargets multiple pathways beyond just tankyrases, offering broader effects .

JW55 stands out due to its selective inhibition of both tankyrases while maintaining a significant impact on beta-catenin degradation, making it a valuable tool in studying Wnt signaling dynamics.

JW55, chemically designated as N-(4-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methylcarbamoyl)phenyl)furan-2-carboxamide, is a small-molecule inhibitor targeting the poly-ADP-ribosyltransferase (PARP) domain of tankyrases 1 and 2 (TNKS1/2). Its molecular formula is C25H26N2O5, with a molecular weight of 434.48 g/mol . The compound’s structure features a central tetrahydro-2H-pyran ring substituted with a 4-methoxyphenyl group, linked via a methylcarbamoyl bridge to a phenyl-furancarboxamide moiety (Figure 1).

Structural Features and Conformational Analysis

  • Core scaffold: The tetrahydro-2H-pyran ring adopts a chair conformation, stabilized by hydrophobic interactions with the methoxyphenyl substituent .
  • Furan-carboxamide group: The furan ring engages in π-π stacking with aromatic residues in the TNKS2 binding pocket, as revealed by X-ray crystallography (PDB: 5ADQ) .
  • Methoxyphenyl moiety: The para-methoxy group enhances solubility and modulates electronic properties, critical for binding affinity .

Table 1: Molecular descriptors of JW55

PropertyValueSource(s)
Molecular formulaC25H26N2O5
Molecular weight (g/mol)434.48
SMILESO=C(NCC1(CCOCC1)C2=CC=C(OC)C=C2)C3=CC=C(NC(C4=CC=CO4)=O)C=C3
InChI keyZJZWZIXSGNFWQQ-UHFFFAOYSA-N

Synthesis and Optimization Pathways

Initial Synthetic Route

The first synthesis of JW55, reported by Waaler et al. (2012), involved a multi-step sequence starting from 4-nitrobenzoic acid and 4-methoxyphenyltetrahydropyran :

  • Formation of the tetrahydropyran core: Cyclization of 4-methoxyphenyl epoxide with diols under acidic conditions.
  • Coupling of furan-carboxamide: Amide bond formation between furan-2-carboxylic acid and 4-aminophenyl intermediates.
  • Final assembly: Reductive amination to link the tetrahydropyran and phenyl-furancarboxamide moieties .

Optimization Strategies

Subsequent modifications aimed to enhance potency and selectivity:

  • Triazole core variants: Replacement of the tetrahydropyran with cis-cyclobutane or bicyclo[1.1.1]pentane improved TNKS2 inhibition (IC50 = 0.83 µM vs. 1.9 µM for TNKS1) .
  • Substituent tuning: Introduction of electron-withdrawing groups on the phenyl ring increased metabolic stability .
  • Solubility enhancements: Polar side chains (e.g., pyrimidine) reduced logP values while maintaining target engagement .

Table 2: Key synthetic intermediates and their roles

IntermediateRole in SynthesisImpact on Bioactivity
4-Methoxyphenyl epoxideForms tetrahydropyran coreDictates binding to TNKS1/2
Furan-2-carbonyl chlorideIntroduces carboxamide groupMediates π-π interactions
Reductive amination productLinks core and substituentsOptimizes pharmacokinetics

Physicochemical Properties

Solubility and Stability

  • Solubility: JW55 is sparingly soluble in aqueous buffers (≤3 mg/mL) but highly soluble in dimethyl sulfoxide (DMSO; ≥50 mg/mL) .
  • Stability: The compound remains stable for ≥3 years at -20°C under inert atmospheres but degrades upon prolonged exposure to light .

Thermodynamic Properties

  • Melting point: Not experimentally determined; predicted to exceed 200°C based on analogous structures .
  • Density: 1.235 g/cm3 (predicted) .
  • pKa: 12.41 (predicted), indicating weak basicity at physiological pH .

Analytical Characterization

  • High-performance liquid chromatography (HPLC): Purity ≥98% with retention time = 8.2 min (C18 column, acetonitrile/water gradient) .
  • Mass spectrometry: ESI-MS m/z 435.3 [M+H]+, confirming molecular weight .
  • Nuclear magnetic resonance (NMR): 1H NMR (400 MHz, DMSO-d6) δ 10.32 (s, 1H, NH), 8.01 (d, J = 8.4 Hz, 2H), 7.75 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 6.75 (s, 1H) .

Table 3: Key physicochemical parameters

ParameterValueMethod/Source
LogP (octanol/water)3.2 (predicted)ChemAxon
Polar surface area98.5 ŲMolinspiration
Hydrogen bond donors2PubChem
Hydrogen bond acceptors6PubChem

IC50 Values for Tankyrase 1 and Tankyrase 2 Inhibition

JW55 demonstrates potent inhibitory activity against both tankyrase 1 and tankyrase 2 in biochemical assays measuring auto-poly(adenosine diphosphate-ribosyl)ation activity. The compound exhibits an IC50 value of 1.9 micromolar against tankyrase 1 and a more potent IC50 value of 830 nanomolar against tankyrase 2 [1] [2]. These values were determined using in vitro biochemical assays that monitored the auto-PARsylation activity of recombinant tankyrase 1 and tankyrase 2 proteins [1].

The differential potency observed between tankyrase 1 and tankyrase 2, with approximately 2.3-fold greater potency against tankyrase 2, suggests subtle structural differences in the poly(adenosine diphosphate-ribose) polymerase domains of these enzymes that affect JW55 binding affinity. Crystal structure analysis of JW55 in complex with tankyrase 2 (Protein Data Bank identification code 5ADQ) reveals that the compound binds to the adenosine pocket of the catalytic domain [3] [4].

TargetIC50 ValueReference
Tankyrase 1 (auto-PARsylation)1.9 μMWaaler et al., 2012
Tankyrase 2 (auto-PARsylation)830 nMWaaler et al., 2012
Poly(adenosine diphosphate-ribose) polymerase 1>20 μMWaaler et al., 2012

Selectivity Over Other Poly(adenosine diphosphate-ribose) Polymerase Family Members

JW55 exhibits remarkable selectivity for tankyrase 1 and tankyrase 2 over other members of the poly(adenosine diphosphate-ribose) polymerase family. Most notably, the compound shows no significant inhibition of poly(adenosine diphosphate-ribose) polymerase 1 at concentrations up to 20 micromolar, representing a greater than 24-fold selectivity margin compared to its potency against tankyrase 2 [1]. This selectivity profile distinguishes JW55 from other tankyrase inhibitors such as XAV939, which shows substantial cross-reactivity with poly(adenosine diphosphate-ribose) polymerase 1 [1] [5].

The high selectivity of JW55 for tankyrases over poly(adenosine diphosphate-ribose) polymerase 1 is attributed to structural differences in the binding pockets of these enzymes. While tankyrases and poly(adenosine diphosphate-ribose) polymerase 1 share conserved nicotinamide-binding regions, the adenosine-binding subpockets where JW55 binds show significant structural divergence [5] [6]. This selectivity is pharmacologically advantageous as it minimizes potential off-target effects associated with poly(adenosine diphosphate-ribose) polymerase 1 inhibition, which plays critical roles in DNA repair processes [7].

Cellular Efficacy

Wnt/β-Catenin Pathway Suppression in Colorectal Cancer Models

JW55 demonstrates potent suppression of canonical Wnt/β-catenin signaling in multiple colorectal cancer cell line models harboring different genetic alterations. In SW480 cells, which carry an adenomatous polyposis coli mutation at codon 1338, JW55 effectively inhibits pathway activity in the concentration range of 1 to 5 micromolar [1] [2]. The HCT-15 cell line, harboring an adenomatous polyposis coli mutation at codon 1417, shows enhanced sensitivity to JW55 with effective inhibition observed at concentrations ranging from 0.01 to 5 micromolar [1].

The compound also demonstrates efficacy in HCT116 cells, which contain a point mutation in the casein kinase 1α-dependent phosphorylation site serine 45 of one β-catenin allele, with effective concentrations again ranging from 0.01 to 5 micromolar [1]. In reporter assays using HEK293 cells transiently transfected with SuperTop-luciferase and stimulated with Wnt3a-conditioned medium, JW55 exhibits an IC50 value of 470 nanomolar [1] [2].

Cell LineAdenomatous Polyposis Coli/β-catenin StatusEffective Concentration RangeAssay TypeReference
SW480Adenomatous polyposis coli mutant (codon 1338)1-5 μMProliferation/Colony formationWaaler et al., 2012
HCT-15Adenomatous polyposis coli mutant (codon 1417)0.01-5 μMProliferationWaaler et al., 2012
HCT116β-catenin S45 mutation0.01-5 μMSuperTop-luciferase reporterWaaler et al., 2012
HEK293 (SuperTop-luciferase)Wild-typeIC50: 470 nMWnt3a-induced reporterWaaler et al., 2012

The mechanism underlying JW55-mediated pathway suppression involves stabilization of AXIN2, a critical component of the β-catenin destruction complex. Treatment with JW55 results in dose-dependent accumulation of cytoplasmic AXIN2 protein, leading to enhanced phosphorylation and subsequent proteasomal degradation of β-catenin [1]. This mechanism remains effective even in colorectal cancer cells with truncated adenomatous polyposis coli proteins, demonstrating that sufficient destruction complex activity can be restored through AXIN2 stabilization [1] [8].

Dose-Dependent Reduction of Transcriptional Targets

JW55 treatment results in dose-dependent suppression of canonical Wnt target gene expression in colorectal cancer cell lines. Quantitative polymerase chain reaction analysis in SW480 cells revealed concentration-dependent reductions in multiple target genes following 48-hour treatment. At 10 micromolar JW55, AXIN2 transcript levels decreased by 45%, SP5 expression was reduced by 15%, and NKD1 showed a 7% reduction [1].

More pronounced effects were observed in DLD-1 cells, which harbor a more extensive C-terminal adenomatous polyposis coli deletion compared to SW480 cells. Treatment with 10 micromolar JW55 for 48 hours resulted in a 72% reduction in AXIN2 expression, 38% decrease in SP5 levels, and 66% reduction in NKD1 transcript abundance [1]. These differential responses likely reflect the varying degrees of adenomatous polyposis coli dysfunction between the cell lines, with more severely compromised destruction complex function in DLD-1 cells making them more responsive to AXIN2 stabilization.

Target GeneCell LineJW55 ConcentrationReduction in ExpressionReference
AXIN2SW48010 μM45%Waaler et al., 2012
SP5SW48010 μM15%Waaler et al., 2012
NKD1SW48010 μM7%Waaler et al., 2012
AXIN2DLD-110 μM72%Waaler et al., 2012
SP5DLD-110 μM38%Waaler et al., 2012
NKD1DLD-110 μM66%Waaler et al., 2012

Comprehensive gene expression analysis using Illumina microarray technology identified additional Wnt target genes modulated by JW55 treatment in SW480 cells. Downregulated genes included multiple established Wnt targets such as DKK1, MMP7, ID2, GAST, FZD2, EDN1, CYR61, and SOX18 [1]. Interestingly, some genes showed upregulation following JW55 treatment, including WISP3, TCF7, PLAUR, EFNB2, and NOTUM, suggesting complex feedback mechanisms within the Wnt signaling network [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

434.18417193 g/mol

Monoisotopic Mass

434.18417193 g/mol

Heavy Atom Count

32

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[4-[[[4-(4-methoxyphenyl)-4-oxanyl]methylamino]-oxomethyl]phenyl]-2-furancarboxamide

Dates

Last modified: 08-15-2023
1: Mao J, Hu X, Xiao Y, Yang C, Ding Y, Hou N, Wang J, Cheng H, Zhang X. Overnutrition stimulates intestinal epithelium proliferation through β-catenin signaling in obese mice. Diabetes. 2013 Nov;62(11):3736-46. doi: 10.2337/db13-0035. Epub 2013 Jul 24. PubMed PMID: 23884889; PubMed Central PMCID: PMC3806619.
2: Waaler J, Machon O, Tumova L, Dinh H, Korinek V, Wilson SR, Paulsen JE, Pedersen NM, Eide TJ, Machonova O, Gradl D, Voronkov A, von Kries JP, Krauss S. A novel tankyrase inhibitor decreases canonical Wnt signaling in colon carcinoma cells and reduces tumor growth in conditional APC mutant mice. Cancer Res. 2012 Jun 1;72(11):2822-32. doi: 10.1158/0008-5472.CAN-11-3336. Epub 2012 Mar 22. PubMed PMID: 22440753.

Explore Compound Types